5-(5-Pyrimidinyl)isoxazole-3-carboxylic Acid
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Overview
Description
5-(Pyrimidin-5-yl)isoxazole-3-carboxylic acid is a heterocyclic compound that features both pyrimidine and isoxazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The pyrimidine ring can be introduced through various condensation reactions involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrimidin-5-yl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further derivatization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
5-(Pyrimidin-5-yl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Pyrimidin-5-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved in its action depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives and pyrimidine-containing molecules, such as:
- 3-(Pyrimidin-5-yl)isoxazole
- 5-(Pyrimidin-4-yl)isoxazole
- 5-(Pyrimidin-2-yl)isoxazole
Uniqueness
What sets 5-(Pyrimidin-5-yl)isoxazole-3-carboxylic acid apart is its unique combination of the pyrimidine and isoxazole rings, which confer distinct biological activities and chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H5N3O3 |
---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
5-pyrimidin-5-yl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3/c12-8(13)6-1-7(14-11-6)5-2-9-4-10-3-5/h1-4H,(H,12,13) |
InChI Key |
FUPHUSMVQHCRRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1C(=O)O)C2=CN=CN=C2 |
Origin of Product |
United States |
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